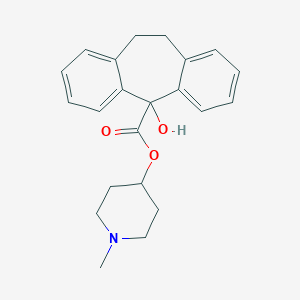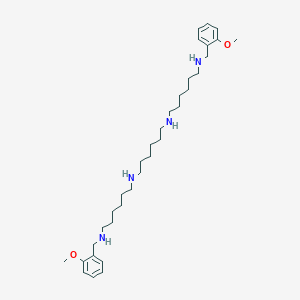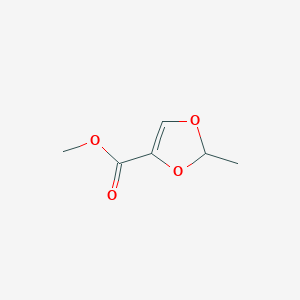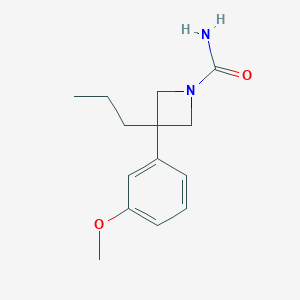
AZETIDINE, 1-CARBAMOYL-3-(m-METHOXYPHENYL)-3-PROPYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidine, 1-carbamoyl-3-(m-methoxyphenyl)-3-propyl- is a synthetic compound with potential applications in the field of medicinal chemistry. This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines have been extensively studied due to their biological activities and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of azetidine, 1-carbamoyl-3-(m-methoxyphenyl)-3-propyl- is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in cancer cell proliferation. In addition, it may act by modulating the levels of inflammatory mediators in the body.
Biochemische Und Physiologische Effekte
Azetidine, 1-carbamoyl-3-(m-methoxyphenyl)-3-propyl- has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to possess anti-inflammatory and analgesic properties. Azetidine, 1-carbamoyl-3-(m-methoxyphenyl)-3-propyl- has also been shown to inhibit the activity of acetylcholinesterase, which could be useful in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using azetidine, 1-carbamoyl-3-(m-methoxyphenyl)-3-propyl- in lab experiments is its potential as a novel anticancer agent. In addition, its anti-inflammatory and analgesic properties make it a potentially useful compound for the treatment of inflammatory diseases. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on azetidine, 1-carbamoyl-3-(m-methoxyphenyl)-3-propyl-. One direction is to investigate its potential as a cholinesterase inhibitor for the treatment of Alzheimer's disease. Another direction is to investigate its potential as a novel anticancer agent, either alone or in combination with other anticancer drugs. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicinal chemistry.
Conclusion:
In conclusion, azetidine, 1-carbamoyl-3-(m-methoxyphenyl)-3-propyl- is a synthetic compound with potential applications in the field of medicinal chemistry. This compound has been shown to exhibit anticancer activity, anti-inflammatory and analgesic properties, and has been investigated for its potential as a cholinesterase inhibitor. While there are limitations to using this compound in lab experiments, its potential therapeutic applications make it an interesting compound for further research.
Synthesemethoden
The synthesis of azetidine, 1-carbamoyl-3-(m-methoxyphenyl)-3-propyl- is a multi-step process. The first step involves the reaction of 3-(m-methoxyphenyl)propanoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with azetidine in the presence of triethylamine to form the corresponding amide. Finally, the amide is treated with sodium hydroxide to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
Azetidine, 1-carbamoyl-3-(m-methoxyphenyl)-3-propyl- has potential applications in the field of medicinal chemistry. This compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. In addition, it has been shown to possess anti-inflammatory and analgesic properties. Azetidine, 1-carbamoyl-3-(m-methoxyphenyl)-3-propyl- has also been investigated for its potential as a cholinesterase inhibitor, which could be useful in the treatment of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
19832-50-9 |
|---|---|
Produktname |
AZETIDINE, 1-CARBAMOYL-3-(m-METHOXYPHENYL)-3-PROPYL- |
Molekularformel |
C14H20N2O2 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
3-(3-methoxyphenyl)-3-propylazetidine-1-carboxamide |
InChI |
InChI=1S/C14H20N2O2/c1-3-7-14(9-16(10-14)13(15)17)11-5-4-6-12(8-11)18-2/h4-6,8H,3,7,9-10H2,1-2H3,(H2,15,17) |
InChI-Schlüssel |
FNHLPBGAHMPTRT-UHFFFAOYSA-N |
SMILES |
CCCC1(CN(C1)C(=O)N)C2=CC(=CC=C2)OC |
Kanonische SMILES |
CCCC1(CN(C1)C(=O)N)C2=CC(=CC=C2)OC |
Andere CAS-Nummern |
19832-50-9 |
Synonyme |
3-(m-Methoxyphenyl)-3-propyl-1-carbamoylazetidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



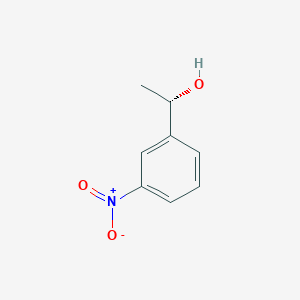
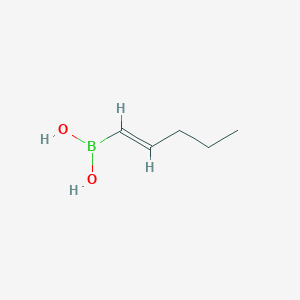
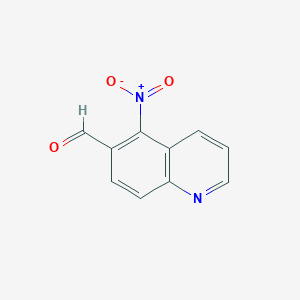

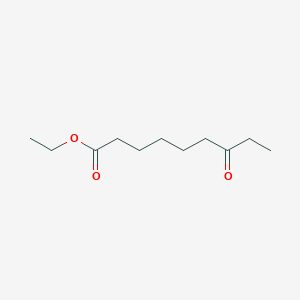
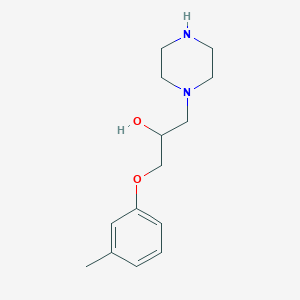
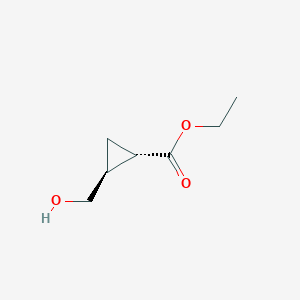
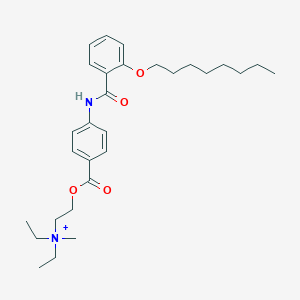
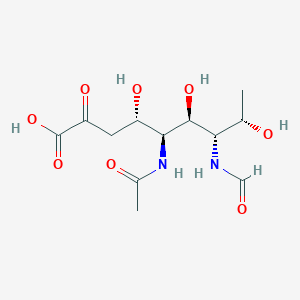
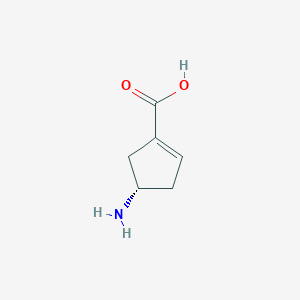
![1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B12854.png)
